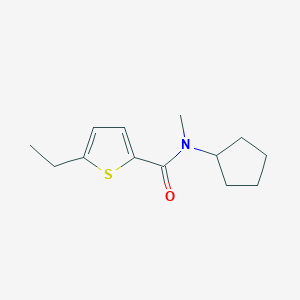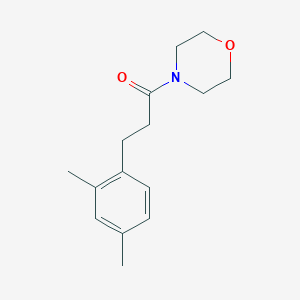![molecular formula C17H17NO3 B7505268 [4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)
[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound belongs to the class of pyridine derivatives and has a unique chemical structure that makes it an attractive target for research.
Mécanisme D'action
The exact mechanism of action of [4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone is not yet fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the modulation of various signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that [4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. These effects suggest that the compound may have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone is its synthetic accessibility, which allows for the production of large quantities of the compound for research purposes. However, the compound's limited solubility in water may pose a challenge in some experimental setups.
Orientations Futures
There are several potential future directions for research on [4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone. These include:
1. Investigating the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
2. Exploring the compound's mechanism of action and identifying the signaling pathways involved in its pharmacological effects.
3. Developing more efficient synthesis methods for the compound and its derivatives.
4. Conducting preclinical studies to evaluate the compound's safety and efficacy in animal models.
5. Investigating the potential of the compound as a lead compound for the development of new drugs.
In conclusion, [4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone is a promising synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of [4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone involves several steps, including the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate to form 4-(4-hydroxyphenyl)-3-buten-2-one. This intermediate is then reacted with 2-methylfuran-3-carboxaldehyde in the presence of ammonium acetate to produce the desired compound.
Applications De Recherche Scientifique
[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Propriétés
IUPAC Name |
[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-16(8-11-21-12)17(20)18-9-6-14(7-10-18)13-2-4-15(19)5-3-13/h2-6,8,11,19H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMWKYFCROFYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(=CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)
![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)


![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)
![2-methyl-N-[1-(2-methylphenyl)ethyl]furan-3-carboxamide](/img/structure/B7505224.png)


![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7505235.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea](/img/structure/B7505236.png)
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)


![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)